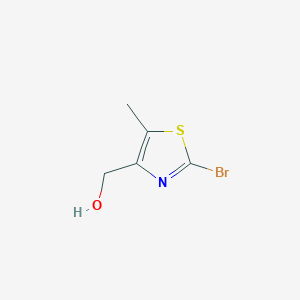

(2-bromo-5-methyl-1,3-thiazol-4-yl)methanol

概要

説明

2-Bromo-5-methyl-1,3-thiazol-4-yl)methanol, also known as BMTA, is a compound that has been studied extensively for its various uses in scientific research. BMTA is a synthetic thiazole derivative that has been found to have a wide range of applications in the laboratory and in the field.

科学的研究の応用

Molecular Aggregation and Spectroscopic Studies

Thiazole derivatives, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, have been studied for their molecular aggregation behavior in various solvents. Spectroscopic studies indicate that the aggregation of these compounds in solutions like DMSO can lead to significant changes in their fluorescence emission spectra, highlighting their potential in fluorescence-based applications and material science (Matwijczuk et al., 2016).

Organic Photovoltaic Applications

Heteroarene-fused π-conjugated main-chain polymers containing thiazole units have been synthesized and investigated for their photovoltaic properties. These polymers demonstrate broad absorption spectra and are used in organic photovoltaic cells, suggesting the potential of thiazole derivatives in solar energy conversion (Lee et al., 2010).

Hybrid Compound Synthesis

Thiazolyl-coumarin hybrid compounds have been synthesized, showcasing the versatility of thiazole derivatives in forming hybrid materials with potential applications in molecular electronics and photovoltaics. These hybrids exhibit specific conformational behaviors due to intramolecular hydrogen bonds, which could influence their electronic properties (Saeed et al., 2018).

Catalysis and Organic Synthesis

Thiazole derivatives have been employed as catalysts in various organic reactions. For example, molybdenum(VI) complexes with thiazole-hydrazone ligands encapsulated in zeolite Y have shown efficiency as reusable catalysts for the oxidation of primary alcohols and hydrocarbons, highlighting the catalytic potential of thiazole-based compounds in green chemistry and organic synthesis (Ghorbanloo & Alamooti, 2017).

特性

IUPAC Name |

(2-bromo-5-methyl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNOS/c1-3-4(2-8)7-5(6)9-3/h8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMFHTSXMPGVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-5-methylthiazol-4-yl)methanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid](/img/no-structure.png)